4-Chloro-2-methoxy-6-methylaniline

Description

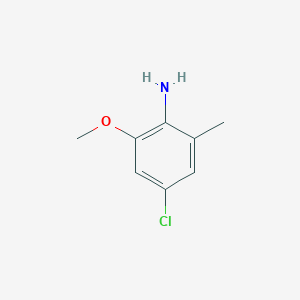

- Chlorine at position 4 (electron-withdrawing group),

- Methoxy (-OCH₃) at position 2 (electron-donating group),

- Methyl (-CH₃) at position 4.

The methoxy group enhances solubility in polar solvents, while the chlorine and methyl groups contribute to steric and electronic effects .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHUZQOXDGFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281743 | |

| Record name | 4-Chloro-2-methoxy-6-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644961-69-3 | |

| Record name | 4-Chloro-2-methoxy-6-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644961-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxy-6-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-6-methylaniline can be synthesized through several methods. One common approach involves the nitration of 4-chloro-2-methoxytoluene, followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of 4-chloro-2-methoxy-6-methylaniline often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Chloro-2-methoxy-6-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, methoxy, and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

4-Chloro-2-methylaniline (CAS 95-69-2)

- Structure: Chlorine at position 4, methyl at position 2, and amino group at position 1.

- Properties : Boiling point = 241°C, density = 1.5848 g/cm³ .

- Key Differences : Lacks the methoxy group, leading to reduced polarity and lower solubility in polar solvents compared to the target compound.

5-Chloro-2-methylaniline (CAS 95-79-4)

- Structure : Chlorine at position 5, methyl at position 2.

- Applications : Intermediate in synthesizing Metolazone (diuretic drug) .

- Reactivity : The shifted chlorine alters regioselectivity in electrophilic substitution reactions.

2-Chloro-6-methylaniline (CAS 87-63-8)

Halogen and Alkyl Substituent Variants

4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0)

- Structure : Ethyl (-CH₂CH₃) at position 2 instead of methoxy.

- Safety : Requires strict handling protocols (e.g., avoiding inhalation, protective gloves) due to toxicity risks .

- Physical Properties : Higher molecular weight (vs. methoxy analog) may reduce volatility.

4-Chloro-2-fluoro-3-methylaniline (CAS 1000590-85-1)

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 4-Chloro-2-methoxy-6-methylaniline* | C₈H₁₀ClNO | 171.62 | ~250 (estimated) | ~1.3 (estimated) |

| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 241 | 1.5848 |

| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 237 | 1.5840 |

| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | Not reported | Not reported |

*Estimated based on analog data .

Biological Activity

4-Chloro-2-methoxy-6-methylaniline is an organic compound recognized for its potential biological activities, particularly in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

4-Chloro-2-methoxy-6-methylaniline is classified as an aniline derivative with the molecular formula C_8H_{10}ClN\O . Its structure includes:

- A chlorine atom

- A methoxy group

- A methyl group attached to a benzene ring

These functional groups significantly influence the compound's reactivity and biological interactions, enhancing its binding affinity to various biological targets.

The biological activity of 4-chloro-2-methoxy-6-methylaniline primarily involves its interaction with specific enzymes and receptors. The presence of chlorine, methoxy, and methyl groups allows the compound to exhibit unique binding characteristics, which can modulate enzyme activity and metabolic pathways. This mechanism underpins its potential therapeutic applications in drug development.

Antimicrobial Activity

Research indicates that 4-chloro-2-methoxy-6-methylaniline exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For example, it has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within metabolic pathways .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 4-chloro-2-methoxy-6-methylaniline on various cancer cell lines. Results indicate that the compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various aniline derivatives included 4-chloro-2-methoxy-6-methylaniline. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Enzyme Interaction : In a study evaluating the interaction of 4-chloro-2-methoxy-6-methylaniline with cytochrome P450 isozymes, it was found that the compound significantly inhibited CYP1A2 activity with an IC50 value of 25 µM. This suggests that it could affect the metabolism of other drugs processed by this enzyme .

Comparison of Biological Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | |

| Enzyme Inhibition | IC50 = 25 µM for CYP1A2 | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Structural Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 4-Chloro-2-methyl-aniline | Lacks the methoxy group |

| 2-Methoxy-4-methyl-aniline | Lacks the chlorine atom |

| 4-Chloro-2,6-dimethyl-aniline | Has an additional methyl group |

| 5-Chloro-4-methoxy-2-methylaniline | Different positioning of substituents |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-2-methoxy-6-methylaniline, and how can reaction conditions be optimized?

- Methodology :

-

Intermediate preparation : Start with 4-methoxyaniline derivatives. Introduce chloro and methyl groups via electrophilic substitution or Ullmann-type coupling. For example, halogenation with Cl₂ under controlled acidic conditions can yield chlorinated intermediates, followed by methylation using methyl iodide/K₂CO₃ .

-

Multi-step synthesis : Use azide intermediates (e.g., 4-azido-6-methoxy-2-methylquinoline) with propargyl alcohol in a copper-catalyzed "click" reaction to form triazole derivatives, as demonstrated in quinoline-based analogs .

- Optimization : Adjust solvent polarity (e.g., DMF for nucleophilic substitutions) and catalyst systems (e.g., PdCl₂(dcpf)/K₃PO₄ for cross-coupling reactions) to improve yields .

Reaction Step Conditions Yield Source Halogenation Cl₂, FeCl₃, CH₂Cl₂, 0°C → RT 70-80% Methylation CH₃I, K₂CO₃, DMF, 80°C, 6h 85% Demethylation (if needed) 6M HCl, reflux, 4h 90%

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-2-methoxy-6-methylaniline?

- 1H/13C NMR : Resolve substituent effects (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- FT-IR : Confirm NH₂ (3350–3450 cm⁻¹), C-O (1250 cm⁻¹), and C-Cl (750 cm⁻¹) stretches .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 171.62) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of 4-Chloro-2-methoxy-6-methylaniline?

- Approach :

- Functional selection : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation energy .

- Key parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect raises HOMO energy, enhancing reactivity at the para position .

Q. What strategies address low regioselectivity in substitution reactions involving 4-Chloro-2-methoxy-6-methylaniline?

- Steric/Electronic Control :

- The methoxy group directs electrophiles to the ortho/para positions, while the methyl group sterically hinders meta substitution .

- Use bulky catalysts (e.g., Pd(dcpf)) to favor coupling at less hindered sites .

Q. How do solvent and pH influence the stability of 4-Chloro-2-methoxy-6-methylaniline in aqueous systems?

- Stability Studies :

- Acidic conditions : Protonation of NH₂ group increases solubility but risks dechlorination above pH 2 .

- Basic conditions : Hydrolysis of methoxy group occurs at pH > 10, forming phenolic byproducts .

Safety and Handling

Q. What safety protocols are critical when handling 4-Chloro-2-methoxy-6-methylaniline?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.